
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- typically involves the reaction of an imine with a peracid. One common method is the reaction of a tert-butyl imine with m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity oxaziridine.
化学反应分析
Types of Reactions
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: It can be reduced to the corresponding amine.
Substitution: The oxaziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hydrogen peroxide. Reactions are typically carried out at low temperatures to maintain the integrity of the oxaziridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxaziridine ring under mild conditions.
Major Products Formed
Oxidation: Products include epoxides and hydroxylamines.
Reduction: The major product is the corresponding amine.
Substitution: Substituted oxaziridines or open-chain amines are formed.
科学研究应用
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- involves the transfer of an oxygen atom to substrates during oxidation reactions. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. Molecular targets include various organic substrates, and the pathways involved often lead to the formation of epoxides or hydroxylamines.
相似化合物的比较
Similar Compounds
- Oxaziridine, 2-(1,1-dimethylethyl)-3-(2-furanyl)-
- Oxaziridine, 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1-dimethylethyl)-
Uniqueness
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- is unique due to its chiral nature and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. Compared to other oxaziridines, it offers distinct advantages in asymmetric synthesis and selective oxidation reactions.
属性
CAS 编号 |
63017-52-7 |
|---|---|
分子式 |
C5H11NO |
分子量 |
101.15 g/mol |
IUPAC 名称 |
2-tert-butyloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)6-4-7-6/h4H2,1-3H3 |
InChI 键 |
CIUGASKPPMSIGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)


![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
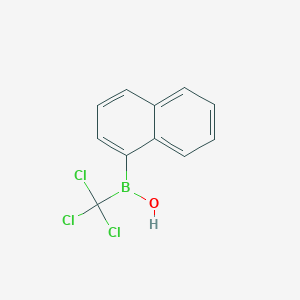
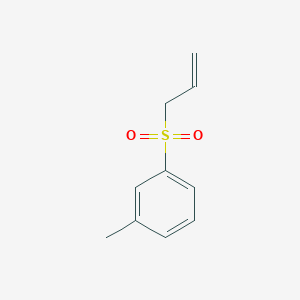
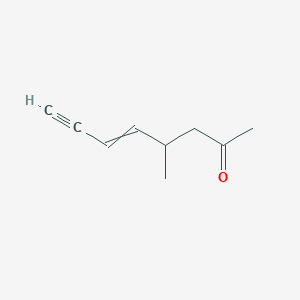
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
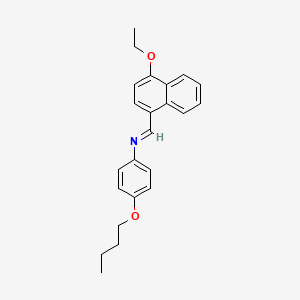

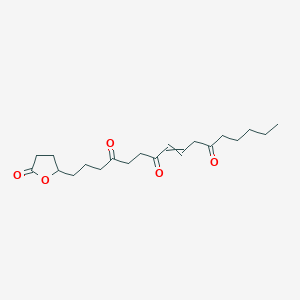
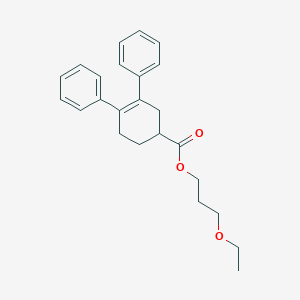
![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
